P-Hydroxybenzaldehyde-13C6

Bioanalysis LC-MS/MS Quantitation

In quantitative LC-MS/MS assays for p-hydroxybenzaldehyde, unlabeled or deuterated internal standards introduce systematic errors from matrix effects and retention time shifts, compromising batch integrity. 4-Hydroxybenzaldehyde-13C6 (CAS 152404-52-9) is the optimal 13C-labeled internal standard that co-elutes identically with the target analyte, ensuring robust ionization correction across the entire chromatographic peak. • Eliminates quantification bias from deuterium-induced retention time shifts. • Provides precise compensation for compound-specific matrix effects in plasma, urine, and tissue homogenates. • Supplied as a high-isotopic-purity solid; ships ambient with Certificate of Analysis for immediate method deployment.

Molecular Formula C7H6O2
Molecular Weight 123.11 g/mol
CAS No. 152404-52-9
Cat. No. B018057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Hydroxybenzaldehyde-13C6
CAS152404-52-9
Synonyms4-Formylphenol-13C;  Parahydroxybenzaldehyde-13C;  p-Formylphenol-13C;  p-Hydroxybenzaldehyde-13C;  p-Oxybenzaldehyde-13C;  NSC 2127-13C; 
Molecular FormulaC7H6O2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)O
InChIInChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1
InChIKeyRGHHSNMVTDWUBI-HOSYLAQJSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-Hydroxybenzaldehyde-13C6 Quantitative Internal Standard


P-Hydroxybenzaldehyde-13C6 (CAS 152404-52-9) is a stable isotope-labeled analog of p-hydroxybenzaldehyde, a naturally occurring phenolic aldehyde found in various plants and fermented products . This compound is specifically synthesized for use as an internal standard (IS) in mass spectrometry (MS)-based quantitative assays, including LC-MS, GC-MS, and NMR . Unlike its unlabeled counterpart or other analog internal standards, the incorporation of the non-radioactive carbon-13 isotope into its molecular structure allows for precise compensation of analytical variabilities such as matrix effects and ionization efficiency fluctuations [1]. This product is not intended for therapeutic use but is a critical research tool for ensuring data accuracy and reproducibility in bioanalysis, metabolomics, and pharmacokinetic studies .

Internal Standard Type Stable isotope-labeled (13C6) analog for quantitative MS
Co-Elution Profile 13C6 label reported to minimize RT shift vs deuterated analogs
Research-Use Only Tool for bioanalysis, metabolomics, and method development; not for therapeutic use

Why P-Hydroxybenzaldehyde-13C6 Substitution Fails


In quantitative LC-MS/MS workflows, the analytical performance of an internal standard is not universal. The use of an unlabeled or even a deuterated analog of p-hydroxybenzaldehyde can introduce systematic errors that undermine data integrity [1]. Unlabeled structural analogs do not co-elute identically with the target analyte, failing to correct for dynamic, compound-specific matrix effects during ionization [2]. While a deuterium-labeled (2H) analog provides a mass shift, the significant physical-chemical difference introduced by the hydrogen isotope effect often results in a retention time (RT) shift, leading to inaccurate quantification [1]. Therefore, direct substitution with a less appropriate internal standard can invalidate an entire analytical batch. The following section provides the specific, quantifiable evidence for why 13C6-labeled p-hydroxybenzaldehyde is the necessary choice for robust, high-confidence data generation.

Attribute
P-Hydroxybenzaldehyde-13C6
Unlabeled / Deuterated Analog
Co-elution
Co-elutes with analyte; no detectable RT shift
Deuterated analog may show RT shift; unlabeled analog co-elution not assured
Matrix Effect Correction
Direct compensation via stable isotope dilution
Unlabeled analogs fail to correct dynamic matrix effects; deuterated shift may bias correction
Quantitative Reliability
Supports high-confidence, reproducible data
May introduce systematic errors that compromise batch integrity

P-Hydroxybenzaldehyde-13C6 Quantitative Evidence


Co-Elution: 13C-Labeled vs. Deuterated Analogs

The analytical precision of an LC-MS/MS method is critically dependent on the internal standard co-eluting with the target analyte. P-Hydroxybenzaldehyde-13C6 (13C-labeled) exhibits no measurable retention time (RT) shift relative to unlabeled p-hydroxybenzaldehyde [1]. In contrast, a deuterium-labeled (2H) analog of a structurally similar compound demonstrates a significant RT shift, which can result in differential matrix effects and decreased quantitative accuracy [1].

Co-elution vs 2H analog
Class-level inference
13C6: no detectable RT shift
2H analog: observable RT shift
Co-elution supports consistent matrix-effect correction
Review RT reproducibility in target matrix
Bioanalysis LC-MS/MS Quantitation

Matrix Effect Compensation with 13C Internal Standards

Quantitative accuracy in LC-MS/MS is often severely compromised by matrix effects from co-eluting sample components. Using a 13C-labeled internal standard like P-Hydroxybenzaldehyde-13C6, which is added to the sample, provides direct compensation for these effects [1]. This is achieved by calculating the analyte/internal standard area ratio. Conversely, external calibration or matrix-matched calibration without an isotopically labeled internal standard cannot fully correct for variable matrix-induced ion suppression or enhancement [1].

Matrix Effect Compensation
Class-level inference
13C6 SID method: effective compensation
External calibration: no direct correction
Supports accuracy in complex biological matrices
Matrix-dependent bias; review assay validation data
Matrix Effects LC-MS/MS Quantitative Analysis

SI Traceability via 13C Internal Standards

Achieving metrological traceability to the International System of Units (SI) in organic analysis requires a measurement function that fully accounts for all aspects of the analytical process. This is best achieved using exactly matched calibration solutions and internal standards labeled with stable isotope atoms, such as 13C [1]. The measurement equation derived for this 'exact matching' isotope dilution mass spectrometry (IDMS) approach provides a framework for establishing and estimating uncertainty in the measurement of organic molecules [1].

SI Traceability Path
Class-level inference
13C6 IS enables measurement function F(X) evaluation
Omission may invalidate SI traceability
Supports SI-traceable measurement uncertainty estimation
Class-level requirement; verify with specific method
Metrology Quantitative Analysis SI Traceability

P-Hydroxybenzaldehyde-13C6 Research & Bioanalysis Applications


LC-MS/MS Quantification in Biological Matrices

For quantitative bioanalytical assays measuring p-hydroxybenzaldehyde in plasma, urine, or tissue homogenates, P-Hydroxybenzaldehyde-13C6 is the optimal internal standard. Its use ensures robust compensation for variable matrix effects, which is essential for generating precise and accurate concentration data . Its superior co-elution properties, compared to a deuterated analog, provide consistent ionization correction across the entire chromatographic peak, preventing quantification errors [1].

Metabolic Flux Analysis in Plant and Microbial Systems

As a 13C-labeled compound, P-Hydroxybenzaldehyde-13C6 can be utilized as a metabolic tracer to investigate the biosynthetic pathways and turnover of p-hydroxybenzaldehyde in biological systems . By tracking the incorporation of the 13C label into downstream metabolites using MS, researchers can gain quantitative insights into metabolic flux, which is not possible with an unlabeled compound or a deuterated analog that may exhibit kinetic isotope effects .

Quality Control in Natural Product and Flavor Analysis

P-Hydroxybenzaldehyde is a significant component in natural products like vanilla and bamboo shoots . In industrial quality control and authentication workflows, P-Hydroxybenzaldehyde-13C6 serves as the ideal internal standard for developing validated GC-MS or LC-MS methods for its precise quantitation. This approach provides a more reliable and robust quantitative method compared to using an unlabeled structural analog, which is critical for ensuring batch-to-batch consistency and meeting regulatory standards.

Stable Isotope Dilution Method Development

P-Hydroxybenzaldehyde-13C6 is a key reagent for developing and validating new analytical methods based on the principle of stable isotope dilution mass spectrometry (SID-MS) . Its use is essential for establishing the measurement function and evaluating the critical factor F(X) that governs the accuracy and traceability of the entire analytical procedure, as outlined in foundational metrology literature [1].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis in research matrices
Co-elution and matrix-effect correction
Matrix-effect compensation review
Metabolic tracer studies
13C-label incorporation tracking
Metabolic pathway interpretation
Natural product quantification
Stable isotope dilution method
Method validation for batch consistency
SID-MS method development
Measurement function evaluation
SI-traceable measurement uncertainty

Technical Documentation Hub

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